molecular formula C5H7F3O B3322972 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol CAS No. 1568200-41-8

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Cat. No.: B3322972
CAS No.: 1568200-41-8
M. Wt: 140.1 g/mol
InChI Key: PQHMFPNCDSFTAV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C5H7F3O. It is a colorless to yellow liquid with a molecular weight of 140.11 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of (trifluoromethyl)trimethylsilane with cyclopropanecarboxaldehyde . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol can be compared with other fluorinated alcohols, such as 2,2,2-trifluoroethanol. While both compounds contain trifluoromethyl groups, this compound has a cyclopropyl group, which imparts additional steric and electronic effects . This makes it unique in its reactivity and applications. Similar compounds include:

Properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMFPNCDSFTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-77-7
Record name 1-cyclopropyl-2,2,2-trifluoroethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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